3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

Description

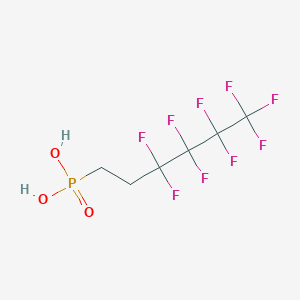

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid is a fluorinated organophosphorus compound characterized by a hexyl chain with nine fluorine atoms substituted at the 3rd, 4th, 5th, and 6th positions and a terminal phosphonic acid (-PO(OH)₂) group. This structure confers unique properties, including enhanced hydrophobicity, chemical resistance, and surface activity, making it relevant in applications such as corrosion inhibition, surfactants, and materials science .

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F9O3P/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHHNAZKTIELTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F9O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895492 | |

| Record name | (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503564-50-9 | |

| Record name | (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid typically involves the reaction of a fluorinated alcohol with phosphorus trichloride (PCl3) under controlled conditions . The reaction proceeds through the formation of an intermediate phosphite ester, which is then hydrolyzed to yield the final phosphonic acid product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high purity and yield of the product, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and nucleophiles such as amines for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives and substituted fluorinated compounds .

Scientific Research Applications

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid involves its ability to form covalent bonds with metal oxide surfaces through its phosphonic acid groups . This interaction leads to the formation of stable self-assembled monolayers that impart hydrophobic and omniphobic properties to the surfaces . The fluorinated carbon chain enhances these properties by reducing surface energy and increasing resistance to water and oil .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkyl Phosphonic Acids

Perfluorohexylphosphonic Acid (CAS 40143-76-8)

- Structural Difference : The target compound is partially fluorinated (nine fluorine atoms on a six-carbon chain), whereas perfluorohexylphosphonic acid is fully fluorinated (all hydrogens replaced by fluorine).

- The phosphonic acid group in both compounds enables strong coordination with metal oxides, enhancing their utility in surface treatments .

(2,3,4,5,6-Pentafluorophenyl)phosphonic Acid (CAS 56875-35-5)

- Structural Difference : Aromatic fluorine substitution (pentafluorophenyl group) vs. aliphatic fluorination.

- Impact on Properties: The electron-withdrawing pentafluorophenyl group increases acidity compared to aliphatic fluorinated phosphonic acids. Aromatic fluorination enhances thermal stability but reduces solubility in non-polar solvents .

Fluorinated Ionic Liquids and Salts

1-Methyl-3-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)imidazolium Iodide

- Structural Difference: Contains the same nonafluorohexyl chain but as part of an imidazolium cation, paired with iodide.

- Impact on Properties :

3,3,4,4,5,5,6,6,6-Nonafluorohexyl(triphenyl)phosphanium Iodide (CAS 94190-72-4)

- Structural Difference : Phosphonium salt vs. phosphonic acid.

- Impact on Properties: The ionic nature of the phosphonium salt makes it a candidate for catalysis or ionic liquids, whereas the phosphonic acid is a non-volatile surfactant or corrosion inhibitor .

Perfluoroalkyl Sulfonic and Carboxylic Acids

Perfluorooctanesulfonic Acid (PFOS) and Perfluorooctanoic Acid (PFOA)

- Functional Group Difference : Sulfonic (-SO₃H) or carboxylic (-COOH) acid vs. phosphonic acid.

- Impact on Properties :

- Phosphonic acids exhibit intermediate acidity (pKa ~2–3) between carboxylic acids (pKa ~4–5) and sulfonic acids (pKa ~–1).

- PFOS and PFOA have higher environmental persistence due to longer perfluoroalkyl chains (C8), whereas the C6 chain in the target compound aligns with regulatory trends favoring shorter-chain alternatives .

Physical and Chemical Properties

| Property | 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic Acid | Perfluorohexylphosphonic Acid | (2,3,4,5,6-Pentafluorophenyl)phosphonic Acid |

|---|---|---|---|

| Fluorination Pattern | Partial (C6, 9F) | Full (C6, 13F) | Aromatic (C6F5) |

| Molecular Weight | ~330 g/mol (estimated) | ~350 g/mol | ~246 g/mol |

| Acidity (pKa) | ~2.5–3.0 (estimated) | ~2.0–2.5 | ~1.5–2.0 |

| Hydrophobicity (LogP) | 3.8–4.2 (predicted) | 4.5–5.0 | 2.0–2.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.